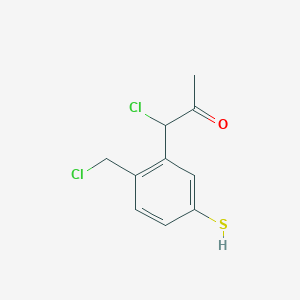
1-Chloro-1-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one is an organic compound that features a chlorinated propanone structure with a chloromethyl and mercapto group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one typically involves the chlorination of a precursor compound followed by the introduction of the mercapto group. One common method involves the reaction of 2-chloromethyl-5-mercaptophenylpropan-2-one with thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
1-Chloro-1-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
科学研究应用
1-Chloro-1-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pathways involved may include the disruption of cellular processes and induction of oxidative stress.
相似化合物的比较
Similar Compounds
Phenylacetone: An organic compound with a similar propanone structure but without the chloromethyl and mercapto groups.
Chloroacetone: A simpler chlorinated propanone without the phenyl ring and mercapto group.
Uniqueness
1-Chloro-1-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one is unique due to the presence of both chloromethyl and mercapto groups attached to a phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to its simpler analogs.
生物活性
1-Chloro-1-(2-(chloromethyl)-5-mercaptophenyl)propan-2-one (CAS No. 1804078-77-0) is a synthetic compound with potential biological activity, particularly in medicinal chemistry. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10Cl2OS
- Molecular Weight : 249.16 g/mol
- Structure : The compound features a chloromethyl group and a mercaptophenyl moiety, which are significant for its biological interactions.
Research indicates that compounds with chloromethyl ketone structures can inhibit viral proteases, such as those from human herpesvirus (HHV) and cytomegalovirus (HCMV). These proteases are critical for viral maturation and replication. The mechanism typically involves the covalent modification of cysteine residues within the active site of the protease, leading to a loss of enzymatic activity .
Inhibition Studies
This compound has been studied for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Compounds structurally similar to this compound have shown significant inhibition of AChE, which is relevant in Alzheimer's disease research. For instance, certain derivatives exhibit IC50 values in the low micromolar range .
- Monoamine Oxidase B (MAO-B) : Similar compounds have also demonstrated inhibition of MAO-B, an enzyme involved in the metabolism of neurotransmitters. The presence of chlorine atoms in these structures has been correlated with increased inhibitory activity .
Cytotoxicity and Selectivity
Research on related compounds indicates varying degrees of cytotoxicity towards different cell lines. Understanding the selectivity and mechanism behind this activity is crucial for developing therapeutic agents. For example, some studies highlight the potential neuroprotective effects against oxidative stress in neuronal cells .
Study 1: Inhibition of Viral Proteases
In a study focusing on chloromethyl ketones, it was demonstrated that these compounds could effectively inhibit HCMV proteases by targeting non-catalytic cysteine residues. The study provided insights into the binding modes and suggested that such inhibitors could serve as lead compounds for antiviral drug development .
Study 2: Neuroprotective Properties
Another investigation examined the neuroprotective potential of similar compounds against oxidative stress-induced damage in PC12 cells. The findings indicated that these compounds could significantly reduce cell death under oxidative stress conditions, suggesting a promising avenue for neuroprotective therapies .
Comparison of Biological Activities
| Compound Name | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | AChE | TBD | |
| Similar Chloromethyl Ketone | MAO-B | TBD | |
| Chloromethyl Ketone Analog | HCMV Protease | TBD |
Summary of Findings
The following table summarizes key findings from various studies on the biological activities associated with chloromethyl ketones:
属性
分子式 |
C10H10Cl2OS |
|---|---|
分子量 |
249.16 g/mol |
IUPAC 名称 |
1-chloro-1-[2-(chloromethyl)-5-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Cl2OS/c1-6(13)10(12)9-4-8(14)3-2-7(9)5-11/h2-4,10,14H,5H2,1H3 |
InChI 键 |
RSPVEMRSJNOSAM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C=CC(=C1)S)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















